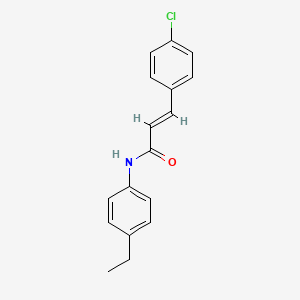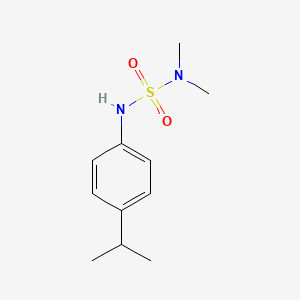![molecular formula C20H32N4O3 B5505528 3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505528.png)
3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative within the class of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, which has been explored for various chemical and pharmacological properties. The structure comprises a spiro arrangement that integrates a diazaspiro backbone with a pyrazole moiety, potentially affecting its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves regioselective synthesis methods, often starting from furan derivatives. For instance, Farag et al. (2008) discuss the synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene derivatives using cycloaddition reactions, which could relate to methods for synthesizing our compound of interest. This could involve multiple steps, including cycloaddition, hydrazine hydration, and intramolecular cyclization (Farag, Elkholy, & Ali, 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro compounds involves spirocyclic systems that are connected to heterocyclic rings. The specific arrangements and substitutions on the rings can significantly impact the compound's chemical behavior and physical properties. Energy minimization techniques and structural analysis are essential for understanding the stability and reactivity of these compounds.
Chemical Reactions and Properties
These compounds often undergo various chemical reactions, such as intramolecular cyclization, which could lead to different structural motifs. The presence of functional groups, such as the pyrazole moiety and the diazaspiro backbone, influence their reactivity towards nucleophiles and electrophiles. Georgiadis (1986) and others have explored reactions yielding different spirocyclic and heterocyclic products, indicating the compound's versatility in chemical transformations (Georgiadis, 1986).
Aplicaciones Científicas De Investigación
Regioselective Synthesis Applications
Regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives through cycloaddition reactions demonstrates the compound's relevance in synthetic organic chemistry. These derivatives are important for constructing complex molecular architectures, indicating potential for developing novel pharmaceuticals or materials (Farag, Elkholy, & Ali, 2008).
Antihypertensive Activity
Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, substituted with various groups, for antihypertensive applications highlights the medicinal chemistry significance of diazaspirodecanone derivatives. These compounds, when screened in spontaneous hypertensive rats, showed potential as antihypertensive agents, indicating the utility of such structures in drug discovery processes for cardiovascular diseases (Caroon et al., 1981).
Electrophilic Amination Applications
Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane provides insights into the utility of spirocyclic compounds in organic synthesis, particularly for introducing amino groups into substrates. This technique is significant for constructing nitrogen-containing molecules, which are ubiquitous in bioactive compounds and pharmaceuticals (Andreae et al., 1992).
NK2 Receptor Antagonist Applications
Spiropiperidines, including 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, acting as potent and selective non-peptide tachykinin NK2 receptor antagonists, underscore the potential of these compounds in developing therapies for respiratory disorders. Their high NK2 receptor affinity and selectivity over NK1 receptors suggest their importance in medicinal chemistry research for targeting specific receptors (Smith et al., 1995).
Propiedades
IUPAC Name |
3-(2-ethylbutyl)-8-[3-(1-methylpyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3/c1-4-16(5-2)14-24-15-20(27-19(24)26)8-10-23(11-9-20)18(25)7-6-17-12-21-22(3)13-17/h12-13,16H,4-11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTOSQSOUXNHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CC2(CCN(CC2)C(=O)CCC3=CN(N=C3)C)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505450.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)

![1,3-dimethyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5505487.png)
![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5505494.png)
![methyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5505495.png)

![N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)
![2-methyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5505536.png)

![rel-(3aR,6aR)-N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5505553.png)
![isopropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5505558.png)